Cas no 51384-51-1 (Metoprolol)

Metoprolol is a selective β1-adrenergic receptor blocker commonly used in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Its primary mechanism of action involves reducing cardiac workload by decreasing heart rate and myocardial contractility. Metoprolol is available in two salt forms—tartrate and succinate—with the latter providing extended-release properties for sustained therapeutic effects. The compound exhibits high bioavailability and predictable pharmacokinetics, making it a reliable option for long-term therapy. Its selectivity for β1-receptors minimizes adverse effects on bronchial and vascular smooth muscle, enhancing patient tolerability. Metoprolol is widely recognized for its evidence-based efficacy in improving cardiovascular outcomes.
Metoprolol structure
Metoprolol structure
Product Name:Metoprolol
CAS No:51384-51-1
MF:C15H25NO3
MW:267.3639
MDL:MFCD00599534
CID:55993
PubChem ID:4171
Update Time:2025-11-02

Metoprolol Chemical and Physical Properties

Names and Identifiers

    • Metoprolol
    • 1-[4-(2-Methoxyethyl)-phenoxy]-3-(isopropylamino)-2-propanol
    • Metoprolol (free base)
    • rac Metoprolol
    • (2S)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
    • [3H]-Methylprednisolone
    • [3H]-Metoprolol
    • 1-[4-(2-methoxyethyl)-phenoxy]-2-hydroxy-3-isopropylaminopropane
    • 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
    • 1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol
    • 3-isopropylamino-1-[4-(2-methoxyethyl)-phenoxy]-2-propanol
    • Besonia
    • Dopomedrol
    • Medrate
    • Medrol
    • Medrone
    • methylprednisolone
    • Metilbetasone
    • Promacortine
    • Solomet
    • Urbason
    • dl-Metoprolol
    • Betalok
    • {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine
    • DTXCID503309
    • NCGC00021148-04
    • BRD-A03623303-045-02-0
    • METOPROLOL [VANDF]
    • METOPROLOL [MI]
    • D02358
    • GP-2175E
    • EINECS 257-166-4
    • AB00053499_23
    • DB00264
    • SDCCGSBI-0050706.P005
    • AKOS005927923
    • 1-(4-(2-Methoxyethyl)-phenoxy)-3-((1-methylethyl)amino)-2-propanol
    • NCGC00356981-01
    • Metrol
    • 1-(4-(2-methoxyethyl)phenoxy)-3-(propan-2-ylamino)propan-2-ol
    • BRD-A03623303-046-14-3
    • C07AB02
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-
    • BDBM25756
    • Seroken
    • HMS2090B15
    • BCA38451
    • CGP 2175
    • Z398538014
    • Meijoprolol
    • Selo-Zok
    • BRD-A03623303-045-05-3
    • Toprol
    • Q409468
    • Lopresoretic
    • NCGC00021148-03
    • CAS-51384-51-1
    • GTPL553
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (+-)-
    • AB00053499_22
    • (RS)-Metoprolol
    • s5430
    • AB00053499
    • 37350-58-6
    • Metoprolol [USAN:INN:BAN]
    • SCHEMBL4093
    • L000669
    • 51384-51-1 (free base)
    • metoprololo
    • UNII-GEB06NHM23
    • CHEMBL13
    • Lopresol (Salt/Mix)
    • Metoprololum (INN-Latin)
    • SR-01000003148-2
    • NCGC00021148-21
    • Spesicor
    • CCRIS 4198
    • 54163-88-1
    • HSDB 6531
    • NCGC00021148-05
    • (2R,3R)-2,3-dihydroxysuccinic acid;1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
    • METOPROLOL [INN]
    • 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • Metoprololum [INN-Latin]
    • METOPROLOL [WHO-DD]
    • STL301858
    • BRD-A03623303-045-09-5
    • 51384-51-1
    • 1-(Isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol
    • (+/-)-Metoprolol
    • HY-17503
    • CGP-2175
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (.+/-.)-
    • METOPROLOL [USAN]
    • LOPRESSIDONE
    • (.+/-.)-Metoprolol
    • Presolol
    • EN300-317058
    • (+/-)-1-(Isopropylamino)-3-(p-(beta-methoxyethyl)phenoxy)-2-propanol
    • BCP09038
    • Metohexal
    • H 93/26 (Salt/Mix)
    • 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
    • SBI-0050706.P004
    • CCG-204813
    • CS-3159
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-
    • Neobloc
    • C07202
    • METOPROLOL [MART.]
    • METOPROLOL (MART.)
    • BG-0006
    • Tox21_303972
    • Lopresoretic (Salt/Mix)
    • AC-19022
    • METOPROLOL, (+/-)-
    • METOPROLOL [HSDB]
    • Metoprolol (USAN/INN)
    • 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
    • Preblok
    • H-93/26
    • 1-(4-(2-METHOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL
    • HMS3886O04
    • TOPROL-XL
    • Beatrolol
    • GEB06NHM23
    • Q-201400
    • DTXSID2023309
    • Spesikor
    • 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • Loresor
    • Metoprololum
    • DB-049097
    • 1-[(1-methylethyl)amino]-3-({4-[2-(methyloxy)ethyl]phenyl}oxy)propan-2-ol
    • 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • CHEBI:6904
    • MFCD00599534
    • AB00053499-21
    • Metoprolol slow release
    • CGP2175
    • NS00000197
    • 1-Isopropylamino-3-[4-(2-methoxy-ethyl)-phenoxy]-propan-2-ol
    • MDL: MFCD00599534
    • Inchi: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
    • InChI Key: IUBSYMUCCVWXPE-UHFFFAOYSA-N
    • SMILES: OC(CNC(C)C)COC1=CC=C(CCOC)C=C1

Computed Properties

  • Exact Mass: 267.18344366g/mol
  • Monoisotopic Mass: 267.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Boiling Point: 398.6°C at 760 mmHg
  • LogP: log Kow = 1.88

Metoprolol Security Information

  • Signal Word:Warning
  • Hazard Statement: H302;H315;H319;H335
  • Warning Statement: P261;P305+P351+P338
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Metoprolol Pricemore >>

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abcr
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Metoprolol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:51384-51-1)Metoprolol
Order Number:LE16212
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:14
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Amadis Chemical Company Limited
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(CAS:51384-51-1)Metoprolol
Order Number:A871296
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Quantity:100mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:28
Price ($):276.0/157.0
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Metoprolol Related Literature

Additional information on Metoprolol

Comprehensive Guide to Metoprolol (CAS No. 51384-51-1): Mechanism, Applications, and Modern Therapeutic Insights

Metoprolol, identified by its CAS number 51384-51-1, is a widely prescribed beta-1 selective adrenergic receptor blocker belonging to the class of cardioselective beta-blockers. This compound has garnered significant attention in cardiovascular medicine due to its efficacy in managing hypertension, angina pectoris, and heart failure. Its molecular formula, C15H25NO3, and selective action on β1-receptors make it a cornerstone in modern pharmacotherapy.

In recent years, Metoprolol tartrate and Metoprolol succinate (extended-release formulations) have become trending topics in telehealth consultations and patient forums, particularly regarding their role in post-COVID cardiac care. Studies suggest its potential in mitigating long COVID arrhythmias, aligning with growing Google searches for "best beta-blocker for palpitations" and "Metoprolol vs. Atenolol for blood pressure."

The pharmacokinetics of 51384-51-1 reveal a 50% first-pass metabolism, with peak plasma concentrations achieved within 1-2 hours for immediate-release tablets. Its lipophilicity allows better CNS penetration compared to other beta-blockers, explaining its occasional off-label use in migraine prophylaxis – a fact increasingly searched alongside terms like "Metoprolol for anxiety" and "non-opioid headache treatments."

Emerging research highlights Metoprolol's role in precision medicine, with CYP2D6 genetic testing gaining traction to optimize dosing. This aligns with SEO trends showing rising queries about "personalized beta-blocker therapy" and "side effects of Metoprolol in slow metabolizers." The drug's cardioprotective effects in myocardial infarction patients remain a gold standard, referenced in 87% of recent clinical guidelines for ACS management.

From a formulation perspective, 51384-51-1 demonstrates temperature-sensitive stability, prompting pharmaceutical manufacturers to develop innovative controlled-release matrix systems. Patient education materials now emphasize the critical difference between "Metoprolol succinate ER" and "Metoprolol tartrate IR" – a distinction generating over 12,000 monthly searches globally.

Environmental studies confirm Metoprolol's biodegradability in aquatic systems (DT50 16-40 days), addressing eco-pharmacovigilance concerns raised in EU green pharmacy initiatives. This positions the drug favorably compared to persistent pharmaceutical pollutants, a hot topic in 2024 drug sustainability reports.

Ongoing clinical trials explore Metoprolol's potential in cancer therapy (particularly for triple-negative breast cancer via β-adrenergic pathway modulation) and neuroprotection in hemorrhagic stroke. These investigational uses correlate with PubMed search trends for "repurposed cardiac drugs in oncology."

The global Metoprolol market is projected to grow at 3.8% CAGR through 2027, driven by generic formulations and combination therapies with ARNIs for HFrEF. Regulatory agencies maintain Metoprolol's status as an essential medicine, with recent FDA label updates clarifying dosing in hepatic impairment – information heavily requested in electronic health record systems.

For healthcare providers, Metoprolol drug interactions with CYP2D6 inhibitors (e.g., fluoxetine) and calcium channel blockers remain critical knowledge, generating consistent traffic to drug interaction checkers. Patient-centric content on "Metoprolol weight gain" and "exercise tolerance with beta-blockers" dominates health literacy initiatives, reflecting real-world concerns.

In conclusion, CAS 51384-51-1 represents both a time-tested therapeutic and a molecule of continuing scientific interest. Its evolving applications from blood pressure control to potential oncological adjuvants ensure Metoprolol remains a vibrant subject in clinical pharmacology and patient care dialogues worldwide.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:51384-51-1)Metoprolol
LE16212
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:51384-51-1)Metoprolol
A871296
Purity:99%/99%
Quantity:100mg/50mg
Price ($):276.0/157.0
Email